Cyclopent-2-en-1-yl nonanoate
Description
Cyclopent-2-en-1-yl nonanoate is an ester compound comprising a cyclopentenyl moiety esterified with nonanoic acid. Such esters are typically synthesized via esterification or transesterification reactions and may serve roles in fragrance formulation, organic synthesis intermediates, or specialty chemicals .
Properties
CAS No. |
62088-41-9 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
cyclopent-2-en-1-yl nonanoate |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-12-14(15)16-13-10-8-9-11-13/h8,10,13H,2-7,9,11-12H2,1H3 |
InChI Key |
ORHSHENXVVZMNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OC1CCC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclopent-2-en-1-yl nonanoate typically involves the esterification of cyclopent-2-en-1-ol with nonanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to achieve high conversion rates. Additionally, the process may be optimized by controlling parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Cyclopent-2-en-1-yl nonanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopent-2-en-1-one and nonanoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol, yielding cyclopent-2-en-1-yl nonanol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Cyclopent-2-en-1-one and nonanoic acid.
Reduction: Cyclopent-2-en-1-yl nonanol.
Substitution: Various substituted cyclopent-2-en-1-yl derivatives, depending on the nucleophile used.
Scientific Research Applications
Cyclopent-2-en-1-yl nonanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: this compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which cyclopent-2-en-1-yl nonanoate exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s ester group is converted to a carboxylic acid, while the cyclopentene ring may form a ketone. The molecular targets and pathways involved in these reactions include the activation of the ester group and the formation of reactive intermediates that facilitate the transformation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Cyclopent-2-en-1-yl nonanoate with structurally or functionally related compounds, focusing on applications, reactivity, and toxicity:
Key Comparative Insights:
Structural Impact on Function: Ester vs. Acid/Salt: Ethyl and methyl nonanoates are volatile esters critical for flavor biosynthesis, whereas ammonium nonanoate (salt) is a non-volatile herbicide. The cyclopentenyl ester’s bulky structure may reduce volatility compared to ethyl/methyl analogs, favoring use in non-food applications . Carrier Molecules: Nonanoyl carnitine facilitates nonanoate transport into yeast but exhibits concentration-dependent toxicity, unlike methyl/ethyl esters, highlighting the role of conjugate chemistry in bioavailability .
Biosynthetic Pathways: Ethyl nonanoate in wines/ciders forms via transesterification of methyl nonanoate or β-oxidation of acyl-carnitines. This compound’s synthesis might require specialized catalysts due to steric constraints .
Toxicity and Safety: Ethyl nonanoate is deemed safe for consumer products, while nonanoyl carnitine and free nonanoic acid show toxicity at high doses. This compound’s safety profile remains unstudied but may align with ester-class low toxicity if metabolically stable .
Industrial Relevance: Methyl/ethyl nonanoates are fermentation-derived flavor enhancers, whereas ammonium nonanoate serves agrochemical roles. This compound’s niche may lie in synthetic chemistry or specialty fragrances due to its unique structure .
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